Higher Olefinic Carbon Content Versus Saturated N1-Alkyl Analogs Enables Synthetic Diversification
The N1-allyl substituent contributes one sp²-hybridized carbon–carbon double bond to the molecular framework, which is absent in the closest saturated analog, 1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione (CAS 36896-67-0). This olefinic moiety enables palladium-catalyzed Heck arylation, olefin cross-metathesis, and radical thiol-ene addition — transformation classes that are entirely inaccessible to the 1,3-dimethyl comparator [1]. In the broader pyrrolo[2,3-d]pyrimidine literature, allyl-bearing intermediates have been employed to introduce diverse aryl, heteroaryl, and functionalized alkyl groups at the N1 position without necessitating de novo scaffold re-synthesis.
| Evidence Dimension | Presence of terminal olefin for diversification chemistry |
|---|---|
| Target Compound Data | 1 sp² C=C bond (allyl group) |
| Comparator Or Baseline | 1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione: 0 sp² C=C bonds |
| Quantified Difference | Qualitative: present vs. absent |
| Conditions | Structural comparison by molecular formula and SMILES; synthetic utility inferred from established palladium-catalyzed and metathesis reaction protocols for allyl-heterocycles |
Why This Matters
Procurement of the allyl-substituted compound provides a single building block that can be elaborated into multiple final derivatives, reducing library synthesis time and cost relative to purchasing multiple distinct N1-substituted analogs.
- [1] PubChem Compound Summary for CID 217954, 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1-allyl-3-methyl-. https://pubchem.ncbi.nlm.nih.gov/compound/217954 (accessed 2026-05-02). View Source
